
2-(4-Aminoindolin-1-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminoindolin-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indoline ring system with an amino group at the 4-position and a methylacetamide group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminoindolin-1-yl)-N-methylacetamide typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nitration followed by reduction or via direct amination reactions.
Attachment of the Methylacetamide Group: The final step involves the acylation of the indoline nitrogen with N-methylacetamide using acylating agents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Indoline: Utilizing efficient catalytic systems for the reduction of indole derivatives.
High-Yield Amination:
Scalable Acylation: Using robust acylation techniques to attach the methylacetamide group, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminoindolin-1-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms using agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH.
Major Products
Oxidation Products: Oxo derivatives of the indoline ring.
Reduction Products: Reduced forms of the indoline ring.
Substitution Products: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
2-(4-Aminoindolin-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Aminoindolin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminoindolin-1-yl)ethanone
- 1-(6-Amino-5-methoxyindolin-1-yl)ethanone
- 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone
Uniqueness
2-(4-Aminoindolin-1-yl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methylacetamide group on the indoline ring differentiates it from other similar compounds, potentially leading to unique interactions and activities.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(4-amino-2,3-dihydroindol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C11H15N3O/c1-13-11(15)7-14-6-5-8-9(12)3-2-4-10(8)14/h2-4H,5-7,12H2,1H3,(H,13,15) |
InChI Key |
NGRMEEHQHDSBOE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCC2=C(C=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


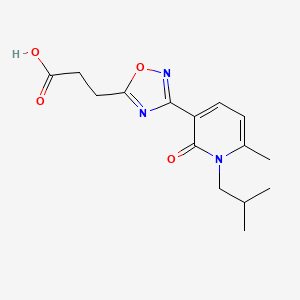

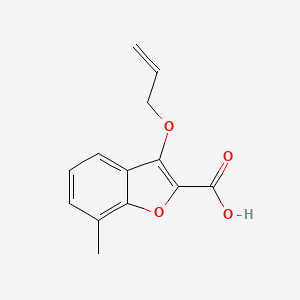
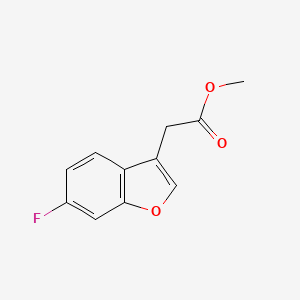
![N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800726.png)
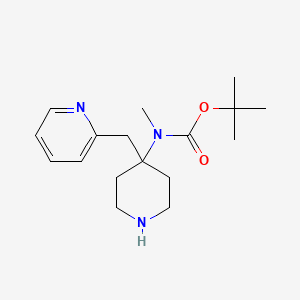

![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)
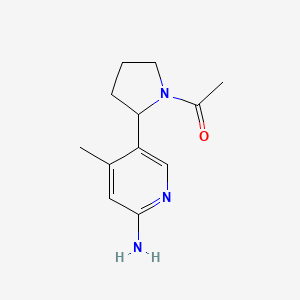

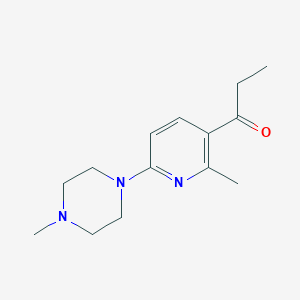
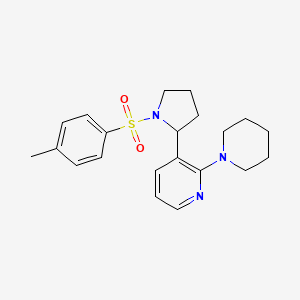
![5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B11800770.png)

